molecular formula C35H23N3O7 B11536000 3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide

3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide

Cat. No.: B11536000
M. Wt: 597.6 g/mol
InChI Key: FWCOGPQQIKFDNX-UHFFFAOYSA-N
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Description

3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide is a complex organic compound known for its unique structural properties. This compound features multiple benzamide groups and a benzofuran moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as benzofuran derivatives, followed by amide bond formation through condensation reactions. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: The benzamide and benzofuran groups can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activity, is ongoing.

    Industry: The compound can be used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The benzamide groups may bind to proteins or enzymes, inhibiting their activity or altering their function. The benzofuran moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide is unique due to its combination of benzamide and benzofuran groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H23N3O7

Molecular Weight

597.6 g/mol

IUPAC Name

3,5-dibenzamido-N-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]benzamide

InChI

InChI=1S/C35H23N3O7/c39-31(21-7-3-1-4-8-21)37-25-17-23(18-26(19-25)38-32(40)22-9-5-2-6-10-22)33(41)36-24-11-13-27(14-12-24)44-28-15-16-29-30(20-28)35(43)45-34(29)42/h1-20H,(H,36,41)(H,37,39)(H,38,40)

InChI Key

FWCOGPQQIKFDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC5=C(C=C4)C(=O)OC5=O)NC(=O)C6=CC=CC=C6

Origin of Product

United States

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